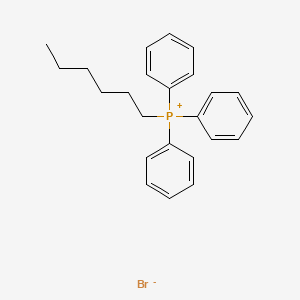

Hexyltriphenylphosphonium bromide

概述

描述

Hexyltriphenylphosphonium bromide is an organic compound with the chemical formula C24H28BrP. It is a white to almost white crystalline solid that is soluble in water and methanol. This compound is known for its use as a catalyst and intermediate in various chemical reactions.

准备方法

Hexyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with hexyl bromide. The reaction typically occurs in an inert atmosphere at room temperature. The general synthetic route involves the following steps:

- Dissolve triphenylphosphine in an appropriate solvent such as toluene.

- Add hexyl bromide to the solution while maintaining the reaction mixture under an inert atmosphere.

- Stir the mixture at room temperature until the reaction is complete.

- Isolate the product by filtration and wash with a suitable solvent to remove impurities.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.

化学反应分析

Hexyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common reagents and conditions used in these reactions include organic solvents like toluene, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reactants and conditions used.

科学研究应用

Hexyltriphenylphosphonium bromide has several scientific research applications:

作用机制

The mechanism of action of hexyltriphenylphosphonium bromide involves its role as a catalyst in chemical reactions. It facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates and lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction it catalyzes, such as the chemoselective addition of malononitrile to carbonyl groups .

相似化合物的比较

Hexyltriphenylphosphonium bromide can be compared with other similar compounds such as:

Methyltriphenylphosphonium bromide: Used in similar catalytic applications but with different alkyl groups.

Ethyltriphenylphosphonium bromide: Similar in structure but with an ethyl group instead of a hexyl group, leading to different reactivity and applications.

Butyltriphenylphosphonium bromide: Another similar compound with a butyl group, used in various organic synthesis reactions.

This compound is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and effectiveness as a catalyst in certain reactions.

生物活性

Hexyltriphenylphosphonium bromide (HTPPB) is a phosphonium salt that has garnered attention for its diverse biological activities, particularly in the context of mitochondrial targeting and antitumor effects. This article synthesizes current findings on the biological activity of HTPPB, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

HTPPB is characterized by a hydrophobic hexyl chain attached to a triphenylphosphonium cation. This structure enhances its ability to penetrate cellular membranes and accumulate in mitochondria due to the positive charge and hydrophobic nature of the triphenylphosphonium moiety. The compound's ability to disrupt mitochondrial membrane potential is a key factor in its biological activity.

- Mitochondrial Targeting : HTPPB utilizes the mitochondrial membrane potential for selective accumulation within mitochondria. This property is attributed to the positive charge of the triphenylphosphonium group, which facilitates its transport across lipid membranes .

-

Induction of Apoptosis : Once inside the mitochondria, HTPPB can induce apoptosis through several pathways:

- Mitochondrial Dysfunction : The compound disrupts mitochondrial respiration and ATP synthesis, leading to increased oxidative stress and apoptosis in cancer cells .

- Release of Pro-apoptotic Factors : HTPPB can trigger the release of cytochrome c and other pro-apoptotic factors from mitochondria into the cytoplasm, further promoting cell death .

- Antitumor Activity : Research indicates that HTPPB exhibits significant antitumor properties, outperforming traditional chemotherapeutics at lower doses. For instance, studies have shown that HTPPB can effectively induce apoptosis in tumor cells at concentrations 1200 times lower than those required for cholic acid, a related compound .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of HTPPB:

Case Studies

- In Vitro Studies : In a study examining the effects of HTPPB on human melanoma cells, researchers observed that increasing concentrations led to significant cell death, correlating with enhanced oxidative stress markers. The study concluded that HTPPB's hydrophobicity plays a crucial role in its effectiveness as an anticancer agent .

- In Vivo Studies : Animal models treated with HTPPB showed reduced tumor growth rates compared to controls. The mechanism was linked to targeted delivery to tumor mitochondria, resulting in localized damage and subsequent apoptosis .

- Comparative Studies : When compared with other triphenylphosphonium derivatives (e.g., propyl-TPP), HTPPB demonstrated superior efficacy in inducing apoptosis while maintaining a favorable toxicity profile towards non-cancerous cells .

属性

IUPAC Name |

hexyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDFZWZPWFYFTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963891 | |

| Record name | Hexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4762-26-9 | |

| Record name | Phosphonium, hexyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4762-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4762-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological effects of Hexyltriphenylphosphonium bromide?

A1: Research suggests that this compound exhibits anticholinergic effects, particularly on the nervous system of Schistosoma mansoni (a parasitic flatworm). [] While the exact mechanism is not fully understood, some studies point towards strong anticholinergic effects from poly(methylene)bis(triphenylphosphonium) salts and [3-(alkylamino)propyl]triphenylphosphonium salts. [] Notably, this compound showed significant activity in both motility and fluorescence tests, although further research is needed to confirm its specific action on cholinergic systems. []

Q2: Can this compound be used as a catalyst? What types of reactions has it been studied in?

A2: Yes, this compound has shown promising results as an ionic liquid catalyst. It has been successfully utilized in chemoselective three-component reactions. [, ] For instance, it effectively catalyzed the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives via a Michael-addition reaction. [] This reaction involved acetophenone derivatives, aromatic aldehydes, and malononitrile in the presence of cerium(IV) ammonium nitrate as an oxidant. [] The chemoselectivity of this compound under these conditions favored the formation of the desired 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives over the alternative 2-(1,3-diarylallylidene)malononitriles. []

Q3: Has this compound been used in material science applications?

A3: Yes, this compound has been explored in material science, specifically in preparing polymer nanocomposites. [] Research demonstrates its successful utilization as a modifying agent for organoclays. When incorporated into epoxy resins, the modified organoclays led to improved thermal stability, storage modulus, and flame retardancy. [] This enhancement in properties is attributed to the good dispersion of the modified organoclay within the epoxy matrix, leading to either intercalated or exfoliated structures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。